PKM2 Activator 3 is a small molecule designed to enhance the activity of pyruvate kinase M2, an important enzyme in the glycolytic pathway. Pyruvate kinase M2 plays a crucial role in regulating cellular metabolism and is implicated in various physiological and pathological processes, including cancer metabolism and inflammation. The compound is classified as an allosteric activator, which means it binds to a site on the enzyme distinct from the active site, inducing conformational changes that promote enzyme activity.
PKM2 Activator 3 belongs to a class of compounds that activate pyruvate kinase M2 through allosteric modulation. This class includes various structurally diverse small molecules that have been developed to target PKM2 specifically without affecting other isoforms of pyruvate kinase, such as PKM1. The development of these activators aims to exploit the unique regulatory mechanisms of PKM2, particularly its role in cancer cell metabolism and potential therapeutic applications.
The synthesis of PKM2 Activator 3 involves several chemical reactions that typically include alkylation and deprotection steps. For example, one method reported involves starting from a pyridazinoindolone precursor, which is treated with alkylating agents such as benzyl bromide in the presence of a strong base like potassium tert-butoxide. The yield for such reactions can vary but has been reported to be around 61% for certain derivatives.
The synthesis often requires careful control of reaction conditions to ensure high purity and yield of the final product. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
The molecular structure of PKM2 Activator 3 is characterized by a core pyridazinoindolone scaffold. Structural studies using X-ray crystallography have revealed that the compound interacts with specific residues at the A-A' interface of the PKM2 tetramer, stabilizing its active form. The binding mode typically involves π-π interactions and hydrogen bonding with key amino acids, contributing to its high affinity for the enzyme.
PKM2 Activator 3 undergoes specific chemical interactions upon binding to pyruvate kinase M2. The compound promotes the transition from inactive dimeric or monomeric forms of PKM2 to an active tetrameric state. This transition enhances the enzyme's catalytic efficiency, allowing for increased conversion of phosphoenolpyruvate and adenosine diphosphate into pyruvate and adenosine triphosphate.
The activation mechanism involves:
The mechanism by which PKM2 Activator 3 exerts its effects involves several steps:
Data from kinetic assays indicate that PKM2 Activator 3 can increase enzyme activity by over 200% under optimal conditions, demonstrating its potency as an activator.
PKM2 Activator 3 possesses several notable physical and chemical properties:
PKM2 Activator 3 is primarily used in scientific research focused on:
The ability to selectively activate PKM2 without affecting other isoforms opens avenues for targeted therapies aimed at metabolic diseases and cancer treatment strategies.
Pyruvate kinase M2 (PKM2) is a master regulator of the Warburg effect, a metabolic hallmark of cancer characterized by enhanced glucose uptake and lactate production even under normoxic conditions. Unlike other pyruvate kinase isoforms (PKM1, PKL, PKR), PKM2 is preferentially expressed in cancer cells due to PKM gene alternative splicing. This splicing is orchestrated by heterogeneous nuclear ribonucleoproteins (hnRNPs I, A1, A2) and serine/arginine-rich splicing factor 3 (SRSF3), which promote the inclusion of exon 10 to generate PKM2 mRNA [3] [6]. The metabolic consequences are profound: PKM2 expression diverts glucose flux from oxidative phosphorylation toward aerobic glycolysis, enabling the accumulation of glycolytic intermediates (e.g., glucose-6-phosphate and fructose-6-phosphate) for nucleotide, lipid, and amino acid synthesis [6] [9].
Hypoxia-inducible factor 1α (HIF-1α) and oncogenes like c-MYC further amplify PKM2 expression. HIF-1α binds to hypoxia-response elements (HREs) in the PKM gene intron, while c-MYC transactivates hnRNPs, creating a feedforward loop that sustains glycolytic reprogramming [6] [9]. This metabolic flexibility allows tumors to thrive in nutrient-scarce and hypoxic microenvironments.
| Regulator | Function | Impact on Cancer Metabolism |
|---|---|---|
| hnRNP I/A1/A2 | Binds intronic RNA; promotes exon 10 inclusion | ↑ PKM2 expression; ↑ glycolytic intermediates |
| SRSF3 | Enhances exon 10 splicing | ↑ PKM2-dependent Warburg effect |
| miR-133a/miR-133b | Targets PKM2 3’UTR; suppresses translation | ↓ PKM2 in normal tissues; dysregulated in cancer |
| c-MYC | Induces hnRNP transcription | Sustains PKM2 expression; promotes anabolism |
| HIF-1α | Binds HRE in PKM gene; activates transcription | Links hypoxia to glycolytic reprogramming |
PKM2 exists in two conformational states with opposing metabolic functions:
The dimeric form’s dominance enables metabolic flexibility. By limiting the final glycolytic step, it promotes the shunting of intermediates into biosynthetic pathways:
Additionally, dimeric PKM2 translocates to the nucleus, where it acts as a protein kinase and transcriptional coactivator. It phosphorylates STAT3 and histone H3, and interacts with HIF-1α and β-catenin to upregulate genes involved in proliferation (e.g., GLUT1, LDHA, VEGF) [6] [9].
| Effector | Binding Site | Conformational Outcome | Biological Consequence |
|---|---|---|---|
| FBP | Subunit interface | Tetramer stabilization | ↑ Glycolytic flux; ↓ anabolism |
| Serine | Active site | Partial tetramer activation | Mixed metabolic phenotype |
| Tyrosine phosphorylation (Y105) | Dimeric interface | Tetramer dissociation | ↑ Biosynthetic precursors; ↑ proliferation |
| Phenylalanine | Allosteric site | Inhibits tetramer formation | Blocks PK activity; favors biosynthesis |
Pharmacological PKM2 activation represents a promising anticancer strategy by forcing the dimer-to-tetramer transition, which:
Small-molecule activators (e.g., TEPP-46, DASA-58) bind to a pocket at the PKM2 subunit interface distinct from the FBP site. Structural studies reveal they stabilize the tetramer by forming hydrogen bonds with Arg399 and hydrophobic interactions with Leu394, rendering PKM2 resistant to inhibition by tyrosine-phosphorylated proteins [4] [10]. In lung cancer models, the novel activator PA-12 suppresses tumor growth by blocking PKM2 nuclear translocation and HIF-1α-mediated gene expression under hypoxia [2].
| Activator | Chemical Class | Mechanism | Antitumor Effects |
|---|---|---|---|
| TEPP-46 | Thieno[3,2-b]pyrrolopyridazinone | Binds subunit interface; stabilizes tetramer | ↓ Xenograft growth; ↑ oxidative metabolism |
| DASA-58 | N,N’-Diarylsulfonamide | Induces tetramerization; resists phosphotyrosine inhibition | ↓ Lactate production; ↓ nucleotide synthesis |
| PA-12 | Molecular docking-derived | Blocks nuclear PKM2; inhibits HIF-1α | Suppresses lung cancer growth under hypoxia |
| Compound 3 | Symmetric bis-sulfonamide | High-affinity interface binding | Induces serine auxotrophy in tumors |
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